Pteridic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridic acid A is a naturally occurring compound known for its potent plant growth-promoting properties. It is a spiroketal polyketide, which means it contains a spirocyclic acetal structure. This compound has garnered significant interest due to its auxin-like activity, making it a valuable tool in agricultural and biological research.
Scientific Research Applications
Pteridic acid A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study spiroketal formation and reactivity.
Biology: The compound’s auxin-like activity makes it valuable for studying plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in promoting wound healing and tissue regeneration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of pteridic acid A has been achieved using the Evans asymmetric aldol reaction as a key step. This reaction involves the formation of a carbon-carbon bond, which is crucial for constructing the spiroketal framework of the compound . Another approach includes the desymmetrization of bicyclic olefin with Brown’s chiral hydroboration, followed by acid-mediated spiroketalization and zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
Pteridic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Mechanism of Action
Pteridic acid A exerts its effects by mimicking the activity of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound also influences the expression of various genes involved in stress response and growth regulation .
Comparison with Similar Compounds
Pteridic acid A is part of a family of spirocyclic polyketides, which includes pteridic acids B, C, D, E, F, and G. These compounds share a similar spiroketal structure but differ in their side chains and functional groups. This compound is unique due to its specific auxin-like activity, which is more potent compared to its analogs .
List of Similar Compounds
- Pteridic acid B
- Pteridic acid C
- Pteridic acid D
- Pteridic acid E
- Pteridic acid F
- Pteridic acid G
Properties
Molecular Formula |
C21H32O5 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
Isomeric SMILES |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
Canonical SMILES |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
Synonyms |
pteridic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.